N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide
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Overview
Description
N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide is an organic compound with the molecular formula C19H25NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with N-benzyl-N-ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-butylbenzenesulfonamide
- N-tert-butylbenzenesulfonamide
- N-ethylbenzenesulfonamide
Uniqueness
N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide is unique due to the presence of both benzyl and tert-butyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the sulfonamide moiety provides distinct properties compared to other similar compounds.
Biological Activity
N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzene ring with a sulfonamide group, which is known for its ability to interact with various biological targets. The synthesis typically involves reactions between sulfonyl chlorides and amines, resulting in the formation of sulfonamides through nucleophilic substitution mechanisms .
Biological Activity Overview
Sulfonamides, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Many sulfonamides inhibit bacterial growth by acting as competitive inhibitors of para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria . This mechanism is crucial in developing antibacterial agents against resistant strains.
- Carbonic Anhydrase Inhibition : Recent studies have shown that certain sulfonamide derivatives can inhibit carbonic anhydrases (CAs), which are important for various physiological processes. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects on human CA isoforms .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides can be influenced by their structural modifications. The SAR studies indicate that substituents on the benzene ring significantly affect potency and selectivity against different targets. For example, the presence of electron-withdrawing groups enhances inhibitory activity against specific CA isoforms .
Compound | Target | IC50 (nM) | Notes |
---|---|---|---|
This compound | hCA II | 80.3 | Potent inhibitor |
Similar derivative | hCA IX | 29.0 | Higher selectivity |
Case Studies
- Antibacterial Efficacy : A study evaluating various sulfonamide derivatives, including those structurally related to this compound, demonstrated effective inhibition against multiple bacterial strains such as E. coli and B. cereus. The microdilution method revealed low minimum inhibitory concentrations (MICs), indicating strong antibacterial properties .
- Inhibition of γ-secretase : Some derivatives have been reported to inhibit γ-secretase, an enzyme implicated in Alzheimer's disease pathology. This inhibition leads to reduced production of amyloid β-peptides, highlighting the potential therapeutic applications of these compounds in neurodegenerative disorders .
- NLRP3 Inflammasome Inhibition : Research has shown that certain sulfonamide analogues can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition may provide avenues for treating inflammatory diseases .
Properties
IUPAC Name |
N-benzyl-4-tert-butyl-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-5-20(15-16-9-7-6-8-10-16)23(21,22)18-13-11-17(12-14-18)19(2,3)4/h6-14H,5,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMUWIKZIHSODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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